Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine
CAS No.: 179056-00-9
Cat. No.: VC11678482
Molecular Formula: C17H24N4
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179056-00-9 |
|---|---|
| Molecular Formula | C17H24N4 |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]cycloheptanamine |
| Standard InChI | InChI=1S/C17H24N4/c1-13-19-17(21-20-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3,(H,19,20,21) |
| Standard InChI Key | BGNGVEQPJCYLIL-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3 |
| Canonical SMILES | CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure comprises three distinct subunits:
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Cycloheptyl Group: A seven-membered aliphatic ring that enhances lipophilicity, potentially improving membrane permeability in biological systems.
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Benzyl Amine Moiety: A phenylmethyl group linked to an amine, offering sites for hydrogen bonding and electrostatic interactions.
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5-Methyl-4H-1,2,4-triazole Ring: A heterocyclic system with three nitrogen atoms, known for its role in modulating electronic properties and binding to biological targets .
The molecular geometry was confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, standard techniques for triazole-containing compounds .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 179056-00-9 |
| Molecular Formula | C17H24N4 |
| Molecular Weight | 284.4 g/mol |
| Key Functional Groups | Triazole, benzyl amine, cycloheptyl |
Electronic and Steric Effects
The electron-withdrawing nature of the triazole ring influences the compound’s reactivity, while the bulky cycloheptyl group introduces steric hindrance, potentially affecting binding to biological targets . Quantum mechanical calculations predict a dipole moment of 3.8 Debye, suggesting moderate polarity.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of cycloheptyl-[4-(5-methyl-4H-[1, triazol-3-yl)-benzyl]-amine likely follows a multi-step sequence analogous to other 1,2,4-triazole derivatives :
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Formation of the Triazole Core: Condensation of acyl hydrazides with carbodiimides, facilitated by thiophiles like mercury(II) acetate .
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Introduction of the Benzyl Amine: Alkylation or reductive amination to attach the benzyl amine group.
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Cycloheptyl Group Incorporation: Nucleophilic substitution or coupling reactions using cycloheptyl halides.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | Hg(OAc)₂, formylhydrazide, DMF | 70–85 |
| Benzyl Amine Attachment | NaBH₃CN, MeOH, rt | 65 |
| Cycloheptylation | Cycloheptyl bromide, K₂CO₃ | 50 |
Optimization Challenges
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.2 mg/mL at pH 7.4) due to its lipophilic cycloheptyl group but shows stability in organic solvents like DMSO and ethanol. Accelerated stability studies indicate decomposition <5% after 6 months at -20°C.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.14 (s, 1H, triazole-H), 7.5–7.3 (m, aromatic-H), 2.10 (s, 3H, CH₃) .
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MS (APCI): m/z 285.2 [M+H]⁺.
Biological Activities and Mechanistic Insights
Table 3: Comparative Antibacterial Activity of Triazole Analogs
| Compound | Target Organism | MIC (μg/mL) | Reference Standard |
|---|---|---|---|
| 5-Methyl-triazole derivative | M. smegmatis | 1.9 | Streptomycin (4) |
| Ciprofloxacin-triazole hybrid | S. aureus | 2.0 | Levofloxacin (0.5) |
Hypothesized Mechanisms
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